![molecular formula C14H26N2O2 B1528879 Tert-butyl 1,8-diazaspiro[4.6]undecane-1-carboxylate CAS No. 1160246-80-9](/img/structure/B1528879.png)
Tert-butyl 1,8-diazaspiro[4.6]undecane-1-carboxylate
Overview
Description
Tert-butyl 1,8-diazaspiro[4.6]undecane-1-carboxylate (TBDC) is a cyclic organic compound that has been studied for its potential applications in various scientific fields. TBDC is a heterocyclic compound, meaning that it contains at least two different types of atoms in its ring structure. It has been studied for its potential use in organic synthesis, medicinal chemistry, and drug delivery. TBDC is a relatively new compound, and much of the research on this compound is ongoing.
Scientific Research Applications
Synthesis and Chemical Properties
- Synthetic Approaches: Innovative synthetic methods have been developed for the creation of diazaspirocycles, including "Tert-butyl 1,8-diazaspiro[4.6]undecane-1-carboxylate". These methods facilitate the construction of complex molecular architectures, offering a pathway to novel compounds with potential application in drug discovery and development (Macleod et al., 2006); (Almond-Thynne et al., 2018).
- Protecting Group Strategies: A novel reagent for the introduction of Boc protecting groups to amines, enhancing the synthesis of N-Boc-amino acids and their esters, highlights the utility of tert-butyl based compounds in protecting group chemistry (Rao et al., 2017).
Bioactivity and Potential Therapeutic Applications
- Bioactivity and Therapeutic Potential: Compounds containing the diazaspiro[5.5]undecane moiety, similar to "Tert-butyl 1,8-diazaspiro[4.6]undecane-1-carboxylate", have been investigated for their bioactivity. These studies have revealed potential for the treatment of obesity, pain, immune system disorders, cell signaling, cardiovascular diseases, and psychotic disorders, underscoring their significance in medicinal chemistry (Blanco-Ania et al., 2017).
- Antagonistic Properties: Certain diazaspiro[5.5]undecane derivatives have been identified as CCR8 antagonists, suggesting their utility in treating chemokine-mediated diseases, particularly respiratory ailments such as asthma, chronic obstructive pulmonary disease, and rhinitis (Norman, 2007).
Material Science and Polymer Research
- Polymer Stabilization: The compound "3,9-bis[2-(3-(3-tert-butyl-4-hydroxy-5-methylphenyl)propionyloxy)-1,1-dimethylethyl]-2,4,8,10-tetraoxaspiro[5.5]undecane" demonstrates a synergistic stabilizing effect in combination with thiopropionate type antioxidants in polymers, showcasing the role of spirocyclic compounds in enhancing material properties (Yachigo et al., 1992).
properties
IUPAC Name |
tert-butyl 1,9-diazaspiro[4.6]undecane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-11-5-7-14(16)6-4-9-15-10-8-14/h15H,4-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGZOCYLFFOCYGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC12CCCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 1,8-diazaspiro[4.6]undecane-1-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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